molecular formula C7H4F3N3O B1582567 1-Hydroxy-6-(trifluoromethyl)benzotriazole CAS No. 26198-21-0

1-Hydroxy-6-(trifluoromethyl)benzotriazole

Cat. No. B1582567
Key on ui cas rn: 26198-21-0
M. Wt: 203.12 g/mol
InChI Key: DGIBHCWBCOAPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403521B1

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of 6-trifluoromethyl-l-hydroxybenzotriazole, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture found that ethyl 2,4-dihydroxy-4-methylpentanoate and (α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 2% and 28%, respectively, with a conversion rate from ethyl acrylate of 62%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C=C.FC(F)(F)C1C=CC2N=NN(O)C=2C=1.O=O.[OH:24][CH:25]([CH2:31][C:32]([OH:35])([CH3:34])[CH3:33])[C:26]([O:28]CC)=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(#N)C.CC(O)C>[OH:24][CH:25]1[CH2:31][C:32]([CH3:33])([CH3:34])[O:35][C:26]1=[O:28] |f:4.5.6|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0.6 mmol
Type
reactant
Smiles
FC(C=1C=CC2=C(N(N=N2)O)C1)(F)F
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C(=O)OC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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